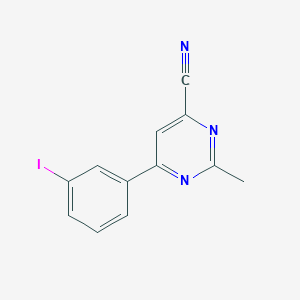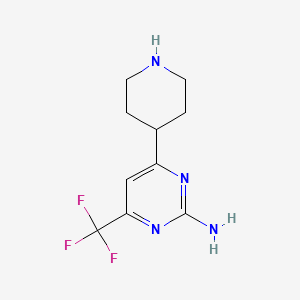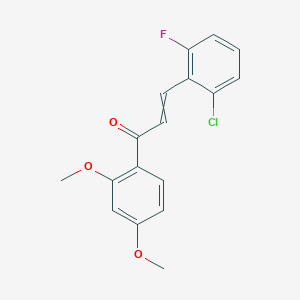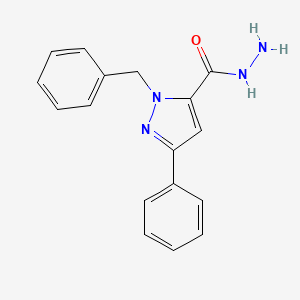
2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a thiazole ring The carboxylic acid group is esterified with an ethyl group, making it an ethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester typically involves multiple steps. One common method starts with the bromination of a suitable phenyl precursor to introduce the bromomethyl group. This is followed by the formation of the thiazole ring through a cyclization reaction involving a suitable thioamide and an α-haloketone. The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclization steps, which can enhance reaction efficiency and yield. Additionally, the use of automated systems for esterification can ensure consistent product quality and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiazole ring or the ester group.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Hydrolysis Products: The primary product of ester hydrolysis is the corresponding carboxylic acid.
科学的研究の応用
2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating infections and cancer.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
2-(4-Bromomethyl-phenyl)-propionic acid: This compound has a similar bromomethyl-phenyl structure but lacks the thiazole ring and ester group.
4-Bromomethylphenylboronic acid pinacol ester: This compound contains a bromomethyl-phenyl group but is esterified with a boronic acid pinacol ester instead of a carboxylic acid ethyl ester.
Uniqueness
2-(4-Bromomethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This makes it a versatile building block for synthesizing complex molecules with potential biological activities. The combination of the bromomethyl group and the thiazole ring also allows for diverse chemical modifications, enhancing its utility in various research applications.
特性
分子式 |
C13H12BrNO2S |
|---|---|
分子量 |
326.21 g/mol |
IUPAC名 |
ethyl 2-[4-(bromomethyl)phenyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-15-12(18-11)10-5-3-9(7-14)4-6-10/h3-6,8H,2,7H2,1H3 |
InChIキー |
XPGFKORWGMQLPI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865828.png)

![2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B14865836.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14865851.png)

![(1S,2R,3S,5R,6R,7R,8S,9S,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B14865874.png)




![4-tert-butyl-N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B14865893.png)

![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14865905.png)
